An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-YL)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-YL)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural characteristics, known physicochemical parameters, and general experimental protocols for their determination. Furthermore, it outlines a representative synthetic approach and discusses the potential biological context of this class of molecules.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for 2-(Piperidin-4-YL)pyrimidine is limited in publicly accessible literature, the following tables summarize the available and predicted information.
Table 1: General Properties of 2-(Piperidin-4-YL)pyrimidine
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | N/A |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |
| Physical Form | White to light-yellow to brown powder or crystals (for hydrochloride salt) | --INVALID-LINK-- |
Table 2: Physicochemical Data of 2-(Piperidin-4-YL)pyrimidine
| Property | Value | Source |
| Boiling Point | 271.87 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 118.22 °C | --INVALID-LINK-- |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| LogP (calculated) | 0.3 | --INVALID-LINK-- |
| Solubility | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 2-(Piperidin-4-YL)pyrimidine are not explicitly published. However, standard methodologies for pyrimidine derivatives can be applied.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
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A small, dry sample of 2-(Piperidin-4-YL)pyrimidine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
Methodology:
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A precisely weighed amount of 2-(Piperidin-4-YL)pyrimidine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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The pH is recorded after each incremental addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa value is determined from the pH at the half-equivalence point. Due to the presence of multiple nitrogen atoms, this compound may have more than one pKa value.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a common technique.
Methodology:
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A buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated.
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A known concentration of 2-(Piperidin-4-YL)pyrimidine is dissolved in the aqueous phase.
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The aqueous solution is mixed with an equal volume of the organic phase in a sealed container.
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The mixture is agitated (e.g., by shaking) for a sufficient time to reach equilibrium.
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The phases are separated by centrifugation.
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The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing oral bioavailability.
Methodology:
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An excess amount of 2-(Piperidin-4-YL)pyrimidine is added to a fixed volume of an aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
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The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC with a standard calibration curve).
Synthesis and Reactivity
The synthesis of 2-(Piperidin-4-YL)pyrimidine can be achieved through various synthetic routes. A common approach involves the coupling of a pyrimidine precursor with a suitable piperidine derivative.
Caption: General synthetic workflow for 2-(Piperidin-4-YL)pyrimidine.
The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are electron-deficient due to the presence of the nitrogen atoms. The piperidine moiety contains a secondary amine that can undergo various reactions such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse range of derivatives.
Biological Context and Potential Signaling Pathways
While specific biological targets and signaling pathways for 2-(Piperidin-4-YL)pyrimidine are not well-documented, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.
Derivatives of piperidinyl-pyrimidine have been investigated as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.
Caption: Potential kinase signaling pathways targeted by piperidinyl-pyrimidine derivatives.
The diagram above illustrates a simplified representation of common kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently targeted in drug discovery. Piperidinyl-pyrimidine derivatives have the potential to act as inhibitors at various nodes within these cascades.
Experimental Workflow for Biological Evaluation
The biological activity of 2-(Piperidin-4-YL)pyrimidine and its derivatives would typically be assessed through a tiered screening process.
Caption: A typical experimental workflow for the preclinical evaluation of a drug candidate.
This workflow begins with the synthesis and purification of the compound, followed by in vitro biochemical and cell-based assays to determine its potency and mechanism of action. Promising candidates then undergo in vitro ADMET profiling to assess their drug-like properties before advancing to in vivo pharmacokinetic and efficacy studies. The data gathered throughout this process informs further lead optimization efforts.
Conclusion
2-(Piperidin-4-YL)pyrimidine is a molecule with potential for further investigation in the field of drug discovery. This guide has summarized the currently available physicochemical data and provided a framework of standard experimental protocols for its characterization. While there is a need for more comprehensive experimental data on the parent compound, the information presented here serves as a valuable resource for researchers and scientists working with this and related pyrimidine derivatives. Future studies should focus on the experimental determination of its key physicochemical properties, elucidation of its specific biological targets, and exploration of its therapeutic potential.
